molecular formula C13H14F2O4 B1498463 Diethyl (2,5-difluorophenyl)malonate CAS No. 247170-23-6

Diethyl (2,5-difluorophenyl)malonate

Cat. No. B1498463
CAS RN: 247170-23-6
M. Wt: 272.24 g/mol
InChI Key: RUXLUIZINZNCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2,5-difluorophenyl)malonate is a chemical compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a malonate group (a diester of malonic acid) attached to a 2,5-difluorophenyl group . The PubChem CID for this compound is 40153923 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it can be inferred that it may undergo reactions similar to other malonate esters. For instance, malonate esters can be alkylated at the carbon alpha to both carbonyl groups, and then converted to a substituted acetic acid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl 2-(perfluorophenyl)malonate has been synthesized for potential use in creating 2-(perfluorophenyl)acetic acid, a compound of interest in chemical synthesis. This approach avoids the use of toxic cyanides and perfluorinated benzyl halides (Taydakov & Kiskin, 2020).

  • Malonates like diethyl malonate are utilized in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles, indicating their significant role in chemical synthesis (Stadlbauer et al., 2001).

  • Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of diethyl malonate, is highlighted for its importance in the synthesis of small molecule anticancer drugs (Xiong et al., 2018).

  • The dehydrodimerisation of diethyl malonate into ethyl-1,1,2,2, ethane tetracarboxylate demonstrates its utility in diverse chemical processes (Jansson & Tomov, 1980).

Pharmaceutical and Biochemical Applications

  • The synthesis of Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates and their conversion into compounds like β-trifluoromethyl-N-acetyltryptophan underline the relevance of diethyl malonate derivatives in pharmaceutical research (Gong, Kato, & Kimoto, 1999).

  • Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been used for amination reactions with Grignard reagents, highlighting its potential in creating pharmacologically relevant compounds (Niwa, Takayama, & Shimizu, 2002).

Advanced Organic Synthesis

  • Diethyl malonate derivatives are crucial in regiodivergent palladium-catalyzed alkene difunctionalization reactions for constructing complex organic molecules like methylene cyclobutanes and cyclopentanes (Bornowski et al., 2022).

  • Diethyl malonate's role in the synthesis of complex compounds like 3,5,5-trisubstituted hydantoins and its use in activating (benzyloxycarbonylamino)malonic acids for various chemical transformations illustrates its versatility (Hroch et al., 2012).

properties

IUPAC Name

diethyl 2-(2,5-difluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-7-8(14)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXLUIZINZNCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654035
Record name Diethyl (2,5-difluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247170-23-6
Record name Diethyl (2,5-difluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2,5-difluorophenyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl (2,5-difluorophenyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl (2,5-difluorophenyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl (2,5-difluorophenyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl (2,5-difluorophenyl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl (2,5-difluorophenyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.